
6-苯氧基喹啉-4-胺
描述
6-Phenoxyquinolin-4-amine is a chemical compound with the molecular formula C15H12N2O . It is a powder form substance and has a molecular weight of 236.27 .
Molecular Structure Analysis
The molecular structure of 6-Phenoxyquinolin-4-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for the compound is1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17) . Physical And Chemical Properties Analysis
6-Phenoxyquinolin-4-amine is a powder form substance . It has a molecular weight of 236.27 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results .科学研究应用
Anticancer Properties
- Apoptosis Induction : N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 6-Phenoxyquinolin-4-amine, has been identified as a potent apoptosis inducer and efficacious anticancer agent. It exhibits significant apoptosis induction and is highly efficacious in various cancer models, including human MX-1 breast cancer (Sirisoma et al., 2009).
- Antiproliferative Activity : A series of 6,7-disubstituted-4-phenoxyquinoline derivatives have shown moderate to excellent potency in antiproliferative activity against several cancer cell lines (Qidong Tang et al., 2016).
Sensing Properties
- Metal Ion Sensing : Quinoline-based isomers, including compounds related to 6-Phenoxyquinolin-4-amine, have been used as dual fluorescence chemosensors for Al3+ and Zn2+ ions, demonstrating significant fluorescence intensity variation upon metal ion detection (Hazra et al., 2018).
Analytical Applications
- Metabolite Profiling : 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate, a derivative, is utilized for derivatizing primary and secondary amines for fractionation and quantification using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This methodology aids in the identification and quantitation of a wide range of amine-containing molecules (Boughton et al., 2011).
Miscellaneous Applications
- Cell Physiology Study : Tertiary amines linked to photoremovable protecting groups have been used for photoactivation in cell physiology studies. This includes the study of bioactive molecule release through both one- and two-photon excitation (Asad et al., 2017).
- Corrosion Inhibition : Schiff’s bases derived from chloroquinolines (related to 6-Phenoxyquinolin-4-amine) have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating their potential in industrial applications (Prabhu et al., 2008).
安全和危害
属性
IUPAC Name |
6-phenoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINKHDYIRALSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxyquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



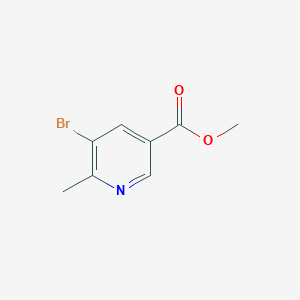
![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)
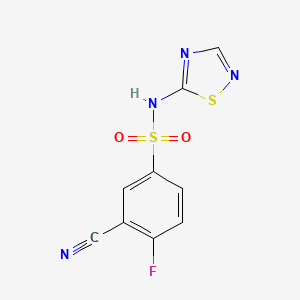

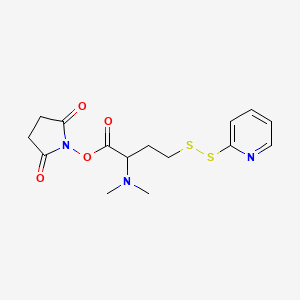
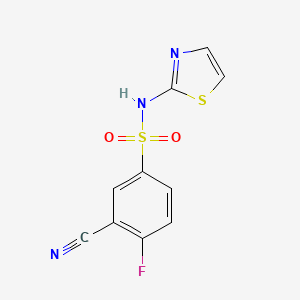

![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)

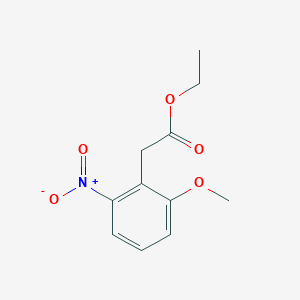
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
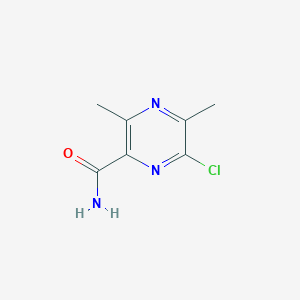
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
